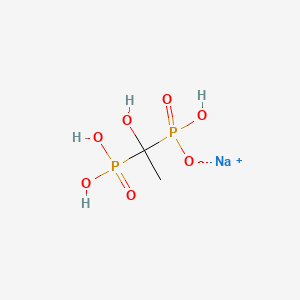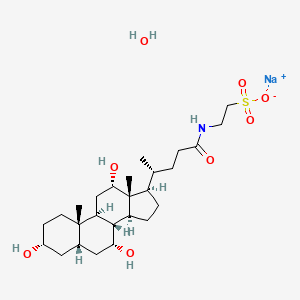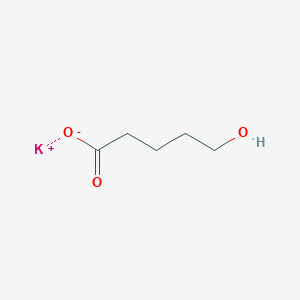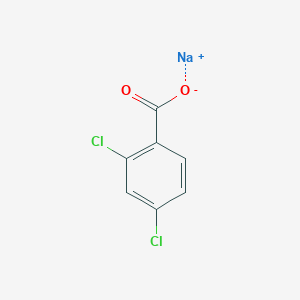![molecular formula C12H16INO B1343335 4-[2-(4-Iodophenyl)ethyl]morpholine CAS No. 100839-46-1](/img/structure/B1343335.png)
4-[2-(4-Iodophenyl)ethyl]morpholine
Übersicht
Beschreibung
4-[2-(4-Iodophenyl)ethyl]morpholine is a chemical compound that belongs to the class of morpholine derivatives. Morpholine is a versatile heterocycle used extensively in organic synthesis and medicinal chemistry due to its unique chemical properties and biological activities. The iodophenyl group attached to the morpholine ring through an ethyl linker suggests potential applications in areas such as materials science, pharmacology, and as an intermediate in organic synthesis.
Synthesis Analysis
The synthesis of morpholine derivatives can be achieved through various synthetic routes. For instance, the synthesis of 3-methyl-2-(4-methoxyphenyl) morpholine hydrochloride was accomplished from 2-bromo-1-(4-methoxyphenyl)-1-propanone and ethanolamine, indicating that similar strategies could be applied to synthesize 4-[2-(4-Iodophenyl)ethyl]morpholine . Another relevant synthesis involves the preparation of ethyl 4-(4-chlorophenyl)-3-methyl-2,4-dioxobutyrate from p-chloropropiophenone, which could be adapted for the iodophenyl analogue . These methods highlight the use of halogenated precursors and nucleophilic substitution reactions as key steps in the synthesis of morpholine derivatives.
Molecular Structure Analysis
The molecular structure of morpholine derivatives can be elucidated using spectroscopic techniques such as IR, NMR, and X-ray crystallography. For example, the crystal structure of a related compound, 4-chloro-2-(morpholine-4-carbonyl)phenyl-4'-methoxybenzoate, was determined, revealing dihedral angles between the aromatic rings and the morpholine moiety . This suggests that the structure of 4-[2-(4-Iodophenyl)ethyl]morpholine could also be characterized to determine the orientation of the iodophenyl group relative to the morpholine ring.
Chemical Reactions Analysis
Morpholine derivatives can participate in various chemical reactions. The presence of the iodophenyl group in 4-[2-(4-Iodophenyl)ethyl]morpholine could make it a suitable candidate for further functionalization through cross-coupling reactions, given the reactivity of the iodine atom. Additionally, the morpholine ring itself can be involved in reactions such as alkylation, acylation, and complexation with metals 10.
Physical and Chemical Properties Analysis
The physical and chemical properties of morpholine derivatives, such as solubility, melting point, and reactivity, are influenced by the substituents on the morpholine ring. For instance, the introduction of an iodophenyl group could affect the compound's polarity and its ability to form intermolecular interactions. The semiconductor nature and nonlinear optical activities of some iodoplumbate morpholine derivatives suggest that 4-[2-(4-Iodophenyl)ethyl]morpholine may also exhibit interesting electronic properties .
Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
Compounds structurally related to "4-[2-(4-Iodophenyl)ethyl]morpholine" have been synthesized and characterized, showing applications in organic chemistry for the development of novel molecules. For instance, a derivative was synthesized by refluxing 1,3,4 oxadiazole-2-thiol with 4-(2-chloroethyl) morpholine hydrochloride, characterized by NMR, IR, and Mass spectral studies, and confirmed by single crystal X-ray diffraction studies. This process demonstrates the compound's utility in creating structurally complex molecules with potential applications in material science and pharmaceutical chemistry (Mamatha S.V et al., 2019).
Biological Activity
Related compounds have shown remarkable biological activities, such as antibacterial, antioxidant, and anti-TB properties. For example, a synthesized derivative exhibited significant anti-TB activity and superior antimicrobial properties, highlighting its potential in developing new therapeutic agents for treating infectious diseases (Mamatha S.V et al., 2019).
Chemical Reactions and Mechanisms
The compounds related to "4-[2-(4-Iodophenyl)ethyl]morpholine" have been used in various chemical reactions, demonstrating their versatility in organic synthesis. For instance, water-mediated three-component Wittig–SNAr reactions have been developed using these compounds as intermediates, offering a novel approach to creating complex molecules with high stereoselectivity and yield. This showcases their application in designing and synthesizing molecules for chemical research and drug development (Zian Xu et al., 2015).
Material Science Applications
Some derivatives of "4-[2-(4-Iodophenyl)ethyl]morpholine" have been explored for their potential in materials science, such as in the synthesis of complex polymeric structures. Hybrid polymeric iodoplumbates constructed from morpholine and its derivatives demonstrate applications in constructing new materials with semiconductor properties and nonlinear optical activities. These compounds' ability to form inclusion complexes suggests their utility in developing advanced materials with specific electronic and optical properties (Hao‐Hong Li et al., 2010).
Eigenschaften
IUPAC Name |
4-[2-(4-iodophenyl)ethyl]morpholine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16INO/c13-12-3-1-11(2-4-12)5-6-14-7-9-15-10-8-14/h1-4H,5-10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKNWDQHNXHTDRO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCC2=CC=C(C=C2)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16INO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[2-(4-Iodophenyl)ethyl]morpholine | |
Synthesis routes and methods
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


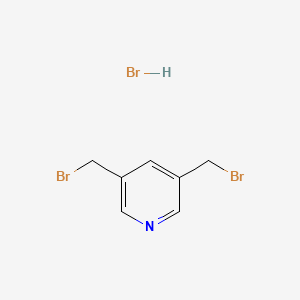
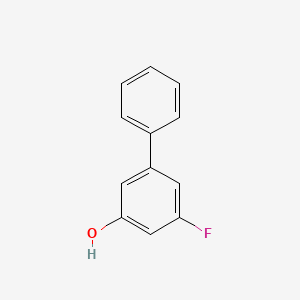

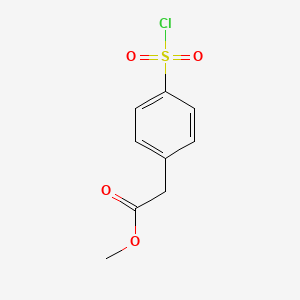

![Pyrido[3,4-B]pyrazin-5(6H)-one](/img/structure/B1343274.png)
